![molecular formula C13H19NO B1525144 3-[2-(Benciloxi)etil]pirrolidina CAS No. 1220035-71-1](/img/structure/B1525144.png)
3-[2-(Benciloxi)etil]pirrolidina
Descripción general
Descripción
“3-[2-(Benzyloxy)ethyl]pyrrolidine” is a compound that belongs to the class of pyrrolidine alkaloids . Pyrrolidine alkaloids are a group of naturally occurring nitrogen-containing compounds produced by a variety of organisms, including bacteria, fungi, plants, and animals . They have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Synthesis Analysis
Pyrrolidine alkaloids can be synthesized through a variety of methods. One efficient method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen-containing ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine alkaloids can undergo a variety of chemical reactions. For example, they can participate in [3 + 2] cycloadditions with various α-substituted acrylates to provide chiral C4-ester-quaternary exo- or endo-pyrrolidines . They can also undergo C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .Aplicaciones Científicas De Investigación
Descubrimiento y desarrollo de fármacos
Pirrolidina: los derivados se utilizan ampliamente en el descubrimiento de fármacos debido a sus propiedades farmacofóricas, que permiten una exploración eficiente del espacio químico . Los factores estéricos y la estereoquímica del anillo de pirrolidina contribuyen significativamente a la actividad biológica de los compuestos. La no planaridad del anillo, conocida como "pseudorrotación", aumenta la cobertura tridimensional, lo cual es crucial para la unión a proteínas enantioselectivas.
Perfil de actividad biológica
La relación estructura-actividad (SAR) de los derivados de pirrolidina es un área clave de estudio. Los investigadores investigan cómo las variaciones en la estructura de estos compuestos afectan su actividad biológica . Esto incluye examinar la influencia de diferentes sustituyentes en el anillo de pirrolidina y cómo modulan la interacción con los objetivos biológicos.
Farmacoterapia
Los alcaloides de pirrolidina exhiben una gama de actividades farmacológicas, incluidas antioxidante, antiinflamatoria, antibacteriana, antifúngica, antiparasitaria, antihelmíntica, anticancerígena, antihiperglucémica y efectos neurofarmacológicos . Estas propiedades los convierten en candidatos prometedores para el desarrollo de nuevos agentes terapéuticos.
Identificación de compuestos líderes
Debido a sus diversas actividades biológicas, los derivados de pirrolidina se consideran excelentes fuentes para identificar compuestos líderes en farmacoterapia . Los compuestos líderes son compuestos químicos que muestran promesa como punto de partida para el diseño de fármacos y poseen la actividad biológica deseada con potencial de optimización.
Agentes protectores de órganos
Algunos derivados de pirrolidina han mostrado propiedades protectoras de órganos, que pueden aprovecharse para desarrollar medicamentos que previenen daños a los órganos en diversas condiciones patológicas . Esto incluye la protección contra toxinas o factores estresantes que pueden causar lesiones en los órganos.
Neurofarmacología
Los derivados de pirrolidina se han estudiado por sus efectos sobre el sistema nervioso. Los compuestos que contienen el anillo de pirrolidina han mostrado potencial en el tratamiento de trastornos neurológicos y pueden actuar como agentes neuroprotectores . Esto incluye el desarrollo de tratamientos para la neurotoxicidad y las enfermedades neurodegenerativas.
Safety and Hazards
The safety data sheet for pyrrolidine suggests that it should be handled with care. It recommends washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, not breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Pyrrolidine alkaloids have been recognized for their promising biological effects and can be some of the best sources of pharmacologically active lead compounds . Therefore, future research could focus on further exploring the biological activities of these compounds and developing them into effective therapeutic agents .
Mecanismo De Acción
Target of Action
Pyrrolidine derivatives are known to interact with various biological targets, including receptors and enzymes . The specific targets of 3-[2-(Benzyloxy)ethyl]pyrrolidine would depend on its chemical structure and the physiological environment in which it is present.
Mode of Action
It is known that pyrrolidine derivatives can undergo various chemical reactions, such as nucleophilic substitution and oxidation . These reactions could potentially lead to changes in the targets that 3-[2-(Benzyloxy)ethyl]pyrrolidine interacts with.
Biochemical Pathways
Pyrrolidine derivatives are known to be involved in various biochemical pathways, including those related to the synthesis of n-heterocycles . The impact of 3-[2-(Benzyloxy)ethyl]pyrrolidine on these pathways would depend on its specific chemical structure and the physiological environment in which it is present.
Propiedades
IUPAC Name |
3-(2-phenylmethoxyethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-4-13(5-3-1)11-15-9-7-12-6-8-14-10-12/h1-5,12,14H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACFOICNHWFXQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCOCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


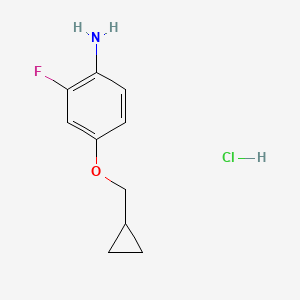
![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide](/img/structure/B1525064.png)

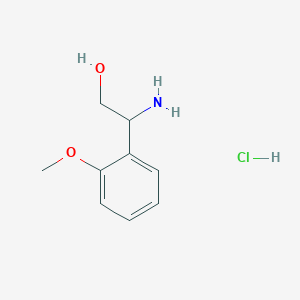
![1-[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B1525073.png)
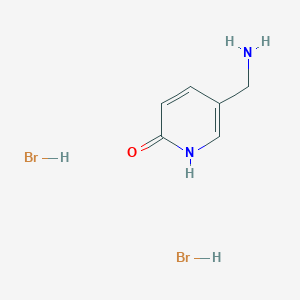
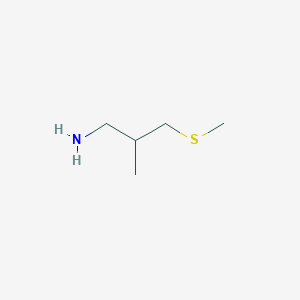
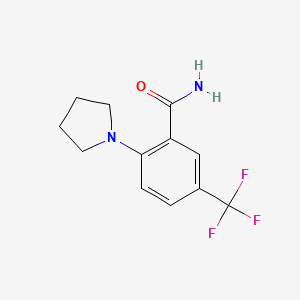
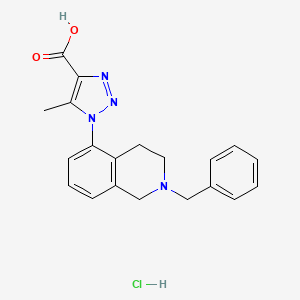

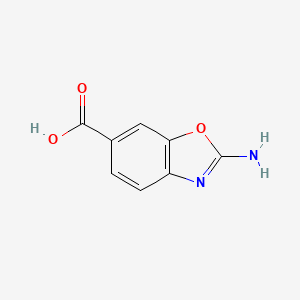
![4-[2-(Morpholin-4-yl)ethanesulfonyl]aniline](/img/structure/B1525081.png)
![1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1525082.png)
![2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B1525084.png)
